
lithium hexacyanoferrate(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium hexacyanoferrate(II) is a coordination compound with the formula Li4[Fe(CN)6] It belongs to the family of hexacyanoferrates, which are known for their unique structural and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
Lithium hexacyanoferrate(II) can be synthesized through the reaction of lithium salts with potassium hexacyanoferrate(II). One common method involves the mixing of lithium chloride (LiCl) with potassium hexacyanoferrate(II) (K4[Fe(CN)6]) in an aqueous solution. The reaction proceeds as follows:
4LiCl+K4[Fe(CN)6]→Li4[Fe(CN)6]+4KCl
The reaction is typically carried out at room temperature, and the product is obtained by filtration and drying.
Industrial Production Methods
Industrial production of lithium hexacyanoferrate(II) often involves similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. Hydrothermal synthesis is another method employed for the production of metal hexacyanoferrates, including lithium hexacyanoferrate(II). This method allows for the synthesis of large and high-quality crystals with controlled particle size and low contamination by impurities .
化学反応の分析
Types of Reactions
Lithium hexacyanoferrate(II) undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by hydrogen peroxide (H2O2), which converts the Fe(II) center to Fe(III):
2[Fe(CN)6]4−+H2O2+2H+→2[Fe(CN)6]3−+2H2O
Common Reagents and Conditions
Common reagents used in the reactions of lithium hexacyanoferrate(II) include hydrogen peroxide for oxidation and various acids for protonation. The reactions are typically carried out in aqueous solutions under controlled pH conditions .
Major Products
The major products formed from the oxidation of lithium hexacyanoferrate(II) include lithium hexacyanoferrate(III) and water. The compound can also form complexes with other metal ions through substitution reactions, leading to the formation of mixed-metal hexacyanoferrates .
科学的研究の応用
Lithium hexacyanoferrate(II) has a wide range of scientific research applications:
Energy Storage: It is used as a cathode material in sodium-ion batteries due to its open-channel structure that facilitates fast ion transport and framework stability.
Environmental Remediation: The compound is employed for the removal of heavy metal ions, such as cesium and rubidium, from nuclear waste solutions.
Catalysis: It serves as a catalyst in various redox reactions, including the oxidation of organic compounds.
作用機序
The mechanism of action of lithium hexacyanoferrate(II) in redox reactions involves the transfer of electrons between the Fe(II) center and the oxidizing or reducing agents. In the case of oxidation by hydrogen peroxide, the reaction proceeds through the formation of free radical intermediates, which facilitate the conversion of Fe(II) to Fe(III) . The compound’s open-channel structure allows for efficient ion transport, making it suitable for applications in energy storage and catalysis .
類似化合物との比較
Similar Compounds
Potassium hexacyanoferrate(II): Similar in structure but contains potassium ions instead of lithium.
Sodium hexacyanoferrate(II): Contains sodium ions and is used in similar applications, such as ion exchange and catalysis.
Prussian Blue (Iron(III) hexacyanoferrate(II)): A well-known pigment with similar structural properties but different applications, including medical use as an antidote for certain types of heavy metal poisoning.
Uniqueness
Lithium hexacyanoferrate(II) is unique due to its specific ion-exchange properties and its suitability as a cathode material in sodium-ion batteries. Its ability to form stable complexes with various metal ions and its high stability under different environmental conditions make it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C6FeLi4N6 |
|---|---|
分子量 |
239.8 g/mol |
IUPAC名 |
tetralithium;iron(2+);hexacyanide |
InChI |
InChI=1S/6CN.Fe.4Li/c6*1-2;;;;;/q6*-1;+2;4*+1 |
InChIキー |
MWCFXRVLEYZWBD-UHFFFAOYSA-N |
正規SMILES |
[Li+].[Li+].[Li+].[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


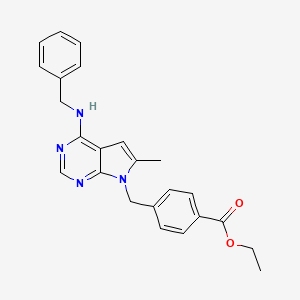
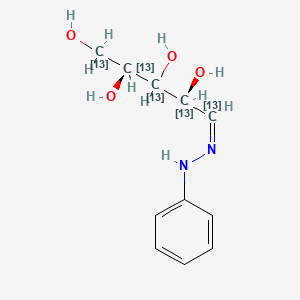
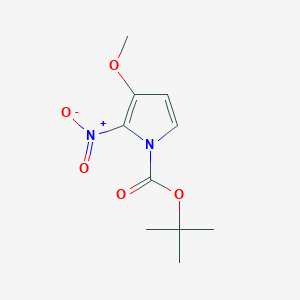
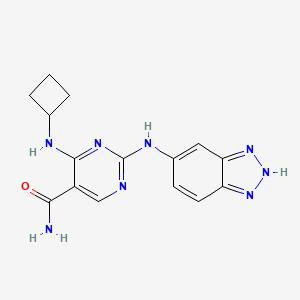
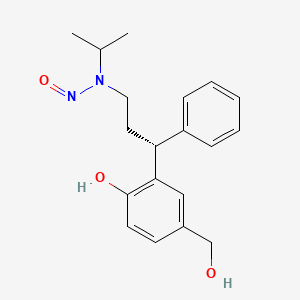
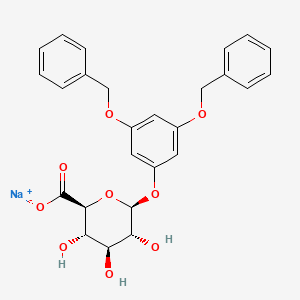
![1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13840473.png)
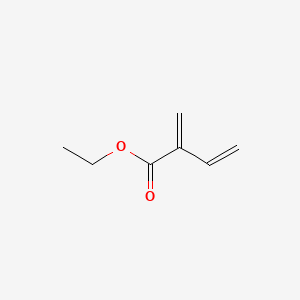
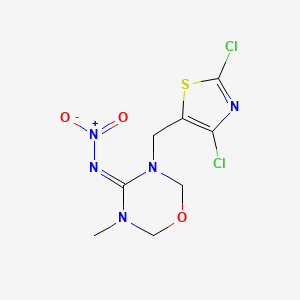
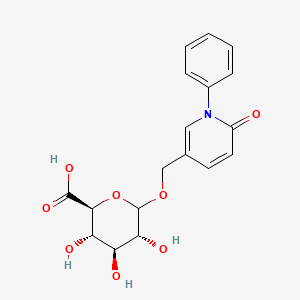
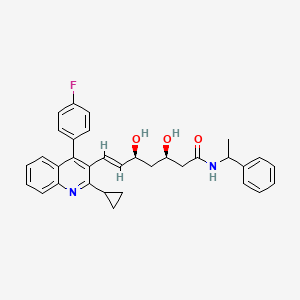
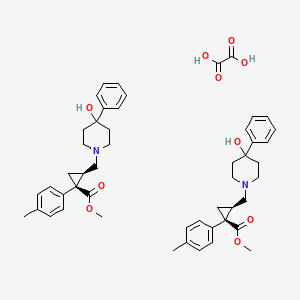
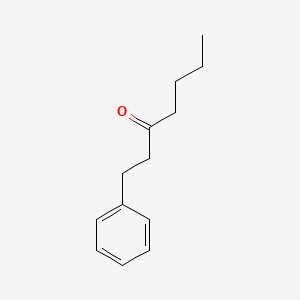
![N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide](/img/structure/B13840506.png)
